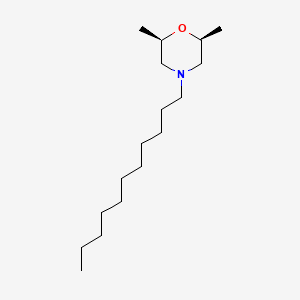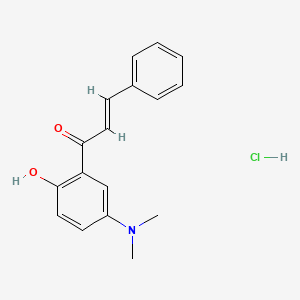
6-Mercaptopurine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Mercaptopurine sodium salt is a derivative of 6-mercaptopurine, a purine analog that has been widely used in the treatment of various types of leukemia and autoimmune diseases. This compound is known for its immunosuppressive and antineoplastic properties, making it a critical component in chemotherapy regimens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine sodium salt typically involves the reaction of 6-mercaptopurine with sodium hydroxide. The process begins with the dissolution of 6-mercaptopurine in water, followed by the addition of sodium hydroxide to form the sodium salt. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Mercaptopurine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and therapeutic efficacy .
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form, 6-thioxanthine.
Reduction: Reducing agents can convert this compound back to its reduced form, 6-mercaptopurine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include 6-thioxanthine and various substituted derivatives of 6-mercaptopurine .
Aplicaciones Científicas De Investigación
6-Mercaptopurine sodium salt has a wide range of scientific research applications:
Chemistry:
Biology:
Medicine:
- Widely used in the treatment of acute lymphoblastic leukemia, Crohn’s disease, and ulcerative colitis .
- Studied for its potential use in other autoimmune diseases and cancers .
Industry:
Mecanismo De Acción
6-Mercaptopurine sodium salt exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), ultimately disrupting DNA and RNA synthesis .
Molecular Targets and Pathways:
HGPRTase: The primary enzyme targeted by this compound.
Purine Metabolism Pathway: The compound interferes with the synthesis of purine nucleotides, essential for DNA and RNA synthesis.
Comparación Con Compuestos Similares
Azathioprine: A prodrug of 6-mercaptopurine, used primarily as an immunosuppressant.
Thioguanine: Another purine analog with similar antineoplastic properties, used in the treatment of leukemia.
Uniqueness: 6-Mercaptopurine sodium salt is unique in its specific inhibition of purine metabolism and its broad range of applications in both chemotherapy and immunosuppression .
Propiedades
Número CAS |
1194-62-3 |
|---|---|
Fórmula molecular |
C5H4N4NaS+ |
Peso molecular |
175.17 g/mol |
Nombre IUPAC |
sodium;3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
Clave InChI |
CVTDRIGVRPDWTR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=S)N=CN2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)











![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
